2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-2,3-dihydropyrimidin-4(1H)-one

Description

Molecular Architecture and IUPAC Nomenclature

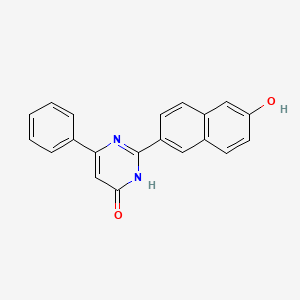

The compound’s IUPAC name, 2-(6-oxonaphthalen-2(6H)-ylidene)-6-phenyl-2,3-dihydropyrimidin-4(1H)-one , systematically describes its fused heterocyclic system. The parent structure is a 2,3-dihydropyrimidin-4(1H)-one ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3. The numbering begins at the ketone-bearing nitrogen (position 1), with the double bond localized between positions 3 and 4.

At position 2, a 6-oxonaphthalen-2(6H)-ylidene substituent is attached via a conjugated exocyclic double bond. This naphthalenone moiety consists of a bicyclic system with a ketone group at position 6. The “ylidene” designation indicates the substituent’s sp²-hybridized carbon bonded to the dihydropyrimidinone core. Position 6 hosts a phenyl group , introducing aromatic π-electron density to the system.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Parent ring | 2,3-Dihydropyrimidin-4(1H)-one |

| Position 2 substituent | 6-Oxonaphthalen-2(6H)-ylidene (C₁₀H₅O) |

| Position 6 substituent | Phenyl (C₆H₅) |

| Molecular formula | C₂₀H₁₄N₂O₂ |

The conjugated system spans the naphthalenone and dihydropyrimidinone rings, enabling delocalization of π-electrons across the molecular framework.

Properties

CAS No. |

651720-61-5 |

|---|---|

Molecular Formula |

C20H14N2O2 |

Molecular Weight |

314.3 g/mol |

IUPAC Name |

2-(6-hydroxynaphthalen-2-yl)-4-phenyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C20H14N2O2/c23-17-9-8-14-10-16(7-6-15(14)11-17)20-21-18(12-19(24)22-20)13-4-2-1-3-5-13/h1-12,23H,(H,21,22,24) |

InChI Key |

YAPKMBGLBBGRGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3=CC4=C(C=C3)C=C(C=C4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Hydroxynaphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one typically involves the condensation of 6-hydroxy-2-naphthaldehyde with appropriate pyrimidine derivatives under controlled conditions. The reaction often requires a base such as potassium carbonate (K2CO3) and a solvent like acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydroxynaphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.

Reduction: The compound can be reduced under specific conditions to modify the pyrimidinone core.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products Formed

Oxidation: Formation of naphthoquinones.

Reduction: Formation of reduced pyrimidinone derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-(6-Hydroxynaphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a fluorescent probe for imaging applications.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 2-(6-Hydroxynaphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it targets mitochondrial pH levels, exhibiting pH-dependent fluorescence changes . The compound’s structural features allow it to interact with biological membranes and proteins, facilitating its use in imaging and therapeutic applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Dihydropyrimidinone derivatives are highly tunable, with variations in substituents significantly altering their chemical and biological behavior. Below is a comparative analysis of key analogues:

Table 1: Structural and Physical Properties of Selected Dihydropyrimidinone Analogues

Key Observations:

- Naphthalenone vs. Thioxo: The target compound’s naphthalenone group introduces extended conjugation, which may influence electronic properties (e.g., UV absorption) compared to thioxo-containing analogues (e.g., ). Thioxo groups, however, exhibit stronger metal-coordination capacity (e.g., Au(III) complexes in ). Imino vs. Oxo: Imino-substituted analogues (e.g., ) show higher thermal stability (melting points >260°C) but lower solubility compared to oxo derivatives.

Pharmacological Potential

- Anticonvulsant Activity: 6-Methyl-2-thioxo derivatives (e.g., ) are predicted to exhibit anticonvulsant properties via sodium channel modulation.

- Anticancer/Antioxidant Activity: Compounds with fused aromatic systems (e.g., benzimidazole in ) demonstrate radical-scavenging and cytotoxicity, suggesting the naphthalenone group in the target compound could confer similar properties.

Biological Activity

The compound 2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-2,3-dihydropyrimidin-4(1H)-one is a complex organic molecule featuring a dihydropyrimidine core, a naphthalene moiety, and a phenyl group. Its unique structural characteristics suggest potential for diverse biological activities, making it a candidate for pharmaceutical development.

Chemical Structure and Properties

This compound exhibits a ylidene linkage and various functional groups that contribute to its chemical reactivity. The presence of the dihydropyrimidine and naphthalene structures enhances its potential interactions with biological targets.

| Structural Feature | Description |

|---|---|

| Dihydropyrimidine Core | Central structure linked to various biological activities |

| Naphthalene Moiety | Provides aromatic properties and potential electronic interactions |

| Phenyl Group | Enhances lipophilicity and may influence binding affinity |

Biological Activities

Research has indicated that compounds similar to This compound exhibit various biological activities, including:

- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, suggesting potential use as antibiotics.

- Anticancer Properties : Studies have indicated that related compounds can inhibit cancer cell proliferation, particularly in breast and lung cancer models.

- Anti-inflammatory Effects : Certain analogs have demonstrated the ability to reduce inflammation markers in vitro.

The mechanisms underlying the biological activity of this compound may involve:

- Enzyme Inhibition : Compounds with similar structures have been noted to inhibit enzymes such as proteasomes, which play crucial roles in cellular regulation.

- Receptor Interaction : The aromatic nature of the naphthalene moiety may facilitate interactions with various receptors, influencing signaling pathways.

- Oxidative Stress Reduction : Some derivatives exhibit antioxidant properties, potentially mitigating oxidative damage in cells.

Anticancer Activity

A study conducted on a series of dihydropyrimidine derivatives, including analogs of the target compound, reported significant inhibition of cancer cell lines (e.g., MCF-7 and A549). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus showed that specific derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests that modifications to the core structure can enhance antimicrobial potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.